1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine

Catalog No.
S627294
CAS No.
26853-31-6
M.F
C42H82NO8P
M. Wt
760.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine

CAS Number

26853-31-6

Product Name

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C42H82NO8P

Molecular Weight

760.1 g/mol

InChI

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1

InChI Key

WTJKGGKOPKCXLL-VYOBOKEXSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

1-palmitoyl-2-oleoyl-lecithin, 1-palmitoyl-2-oleoyl-phosphatidylcholine, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, 1-palmitoyl-2-oleoylphosphatidylcholine, 1-palmitoyl-2-oleoylphosphatidylcholine, (R)-(Z)-isomer, 1-palmotoyl-2-oleoylglycero-3-phosphocholine, 1-POPC, alpha-phosphatidylcholine-beta-oleoyl-gamma-palmitoyl, beta-oleoyl-gamma-palmitoyl-L-alpha-phosphatidylcholine, palmitoyloleoylphosphatidylcholine, POPC lipid

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC

Liposome Formation:

POPC is a primary component in the formation of liposomes, microscopic spheres mimicking the structure of cell membranes. These liposomes serve as valuable tools in various research areas, including:

  • Drug delivery: Encapsulating therapeutic agents within liposomes allows targeted drug delivery to specific cells, improving treatment effectiveness and reducing side effects [Source: National Institutes of Health, ].
  • Vaccine development: Liposomes can be used as adjuvants, enhancing the immune response to vaccines by mimicking the structure of pathogens [Source: National Institutes of Health, ].
  • Membrane protein research: Liposomes containing purified membrane proteins enable researchers to study their structure, function, and interaction with other molecules in a controlled environment [Source: Journal of Molecular Biology, ].

Model Membrane Systems:

POPC's well-defined structure and biocompatibility make it an ideal component in creating model membrane systems. These systems serve as simplified representations of cell membranes, facilitating research on various cellular processes, such as:

  • Membrane biophysics: Studying the physical properties of membranes, including fluidity, permeability, and interactions with other molecules [Source: Biophysical Journal, ].
  • Membrane-protein interactions: Investigating how proteins interact with membranes, crucial for understanding various cellular functions [Source: Annual Review of Biochemistry, ].
  • Lipid raft research: Studying specialized microdomains within cell membranes enriched in specific lipids, including POPC, believed to play a role in various signaling and trafficking processes [Source: Nature Reviews Molecular Cell Biology, ].

POPC is a specific type of phospholipid, a class of molecules that form the major structural component of cell membranes in all living organisms []. It belongs to the subclass of diacylglycerol phospholipids, meaning it has two fatty acid chains attached to a glycerol backbone []. POPC is particularly useful in scientific research due to its resemblance to the natural phospholipid composition of mammalian cells [].


Molecular Structure Analysis

POPC has a complex structure with distinct regions:

  • Hydrophobic Tails: Two fatty acid chains are attached to the sn-1 and sn-2 positions of the glycerol backbone. In POPC, one chain is palmitic acid (16 carbons, saturated) and the other is oleic acid (18 carbons, unsaturated with one double bond) []. These tails are nonpolar and hydrophobic, meaning they repel water.
  • Hydrophilic Headgroup: A phosphate group linked to the sn-3 position of glycerol is further attached to a choline molecule. This phosphate group and choline together form the headgroup, which is polar and hydrophilic, meaning it attracts water [].

This unique structure gives POPC amphipathic properties, meaning it has both water-loving and water-hating regions. This amphipathicity is crucial for its role in cell membranes, where it forms a phospholipid bilayer with the hydrophobic tails facing inwards and the hydrophilic headgroups facing the watery environment inside and outside the cell [].


Chemical Reactions Analysis

Synthesis

POPC can be isolated from natural sources like egg yolk or soy lecithin, but for research purposes, it's often synthesized in labs. The specific synthesis method depends on the desired purity and scale, but generally involves acylation reactions between glycerol and the corresponding fatty acids [].

Decomposition

Phospholipids like POPC can undergo hydrolysis, where the ester bonds linking the fatty acids to glycerol are broken down by enzymes (phospholipase) or under acidic/basic conditions. This hydrolysis reaction yields glycerol, fatty acids, and phosphoric acid [].

Other Relevant Reactions


Physical And Chemical Properties Analysis

  • Melting Point: POPC does not have a sharp melting point but undergoes a phase transition from a gel to a liquid crystalline state around -2 °C [].
  • Boiling Point: Not applicable, as POPC decomposes before reaching a boiling point.
  • Solubility: POPC is insoluble in water due to its hydrophobic tails. However, it is soluble in organic solvents like chloroform and methanol [].
  • Stability: POPC is relatively stable under physiological conditions (pH 7.4, 37°C) but can degrade over time due to oxidation or hydrolysis [].

POPC's primary function is structural. It forms the phospholipid bilayer, the foundation of cell membranes. This bilayer acts as a barrier, controlling the passage of molecules and ions in and out of the cell []. Additionally, POPC can be used to create artificial membranes (liposomes) for drug delivery or studying membrane protein function.

Physical Description

Solid

XLogP3

13.6

Appearance

Unit:100 mgSolvent:nonePurity:98+%Physical solid

UNII

TE895536Y5

Other CAS

26853-31-6

Wikipedia

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Modify: 2023-08-15
1. M. Billah and J. Anthes “The regulation and cellular functions of phosphatidylcholinehydrolysis” Biochemistry Journal, Vol. 269 pp. 281-291, 19902. J. Exton “Signaling through Phosphatidylcholine Breakdown” The Journal of Biological Chemistry, Vol. 265(1) pp. 1-4, 19903. Z. Li and D. Vance “Phosphatidylcholine and choline homeostasis” Journal of Lipid Research, Vol. 49 pp. 1187-1194, 20084. T. Yaguchi, T. Nagata, T. Nishizaki “1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine improves cognitive decline by enhancing long-term depression”Behav Brain Res. Vol. 204(1), pp. 129-132, 2009

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